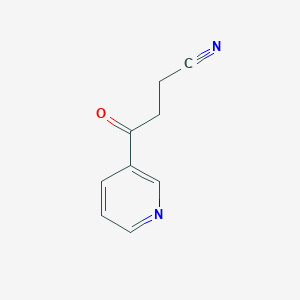

4-Oxo-4-(pyridin-3-yl)butanenitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 187782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-4-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-5-1-4-9(12)8-3-2-6-11-7-8/h2-3,6-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXWIKVGGKZDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60307123 | |

| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36740-10-0 | |

| Record name | γ-Oxo-3-pyridinebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36740-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 187782 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36740-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60307123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-4-(pyridin-3-yl)butanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Modern Kinase Inhibition

In the landscape of pharmaceutical sciences, the significance of a chemical intermediate is often measured by the impact of the final active pharmaceutical ingredient (API) it helps create. 4-Oxo-4-(pyridin-3-yl)butanenitrile, with CAS number 36740-10-0, is a prime example of such a pivotal, yet often unheralded, molecule. This β-ketonitrile, characterized by a pyridine ring and a reactive nitrile group, serves as a critical building block in the synthesis of a new generation of targeted therapeutics. Its structural motifs are ingeniously designed for further chemical elaboration, making it a cornerstone in the development of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its vital role in the synthesis of blockbuster drugs like Tofacitinib.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and process development.

| Property | Value | Reference |

| CAS Number | 36740-10-0 | [1] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | Orange solid | [2] |

| Boiling Point | 370.0±22.0 °C (Predicted) | |

| Density | 1.139±0.06 g/cm³ (Predicted) | |

| pKa | 3.03±0.10 (Predicted) |

Synthesis of this compound: A Tale of Two Carbons

The synthesis of this compound can be efficiently achieved through a base-catalyzed condensation reaction, a classic strategy for forming carbon-carbon bonds. The most direct and industrially scalable approach involves the Claisen-type condensation of a nicotinic acid ester, such as ethyl nicotinate, with acetonitrile.

The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The α-protons of acetonitrile are sufficiently acidic to be deprotonated by a strong base, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the nicotinic acid ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the desired β-ketonitrile. The use of a strong, non-nucleophilic base is critical to drive the equilibrium towards the product by deprotonating the β-ketoester as it is formed.

Detailed Step-by-Step Synthesis Protocol

This protocol is a self-validating system, where successful isolation of the product with the expected analytical data confirms the efficacy of the procedure.

Materials:

-

Ethyl nicotinate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous acetonitrile and a strong base such as sodium ethoxide.

-

Addition of Reactants: Slowly add ethyl nicotinate to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is paramount to ensure the quality of the synthesized intermediate for its use in subsequent pharmaceutical manufacturing steps.

| Technique | Observed Data |

| Infrared (IR) Spectroscopy (KBr) | ν 3361, 2937, 2249 (C≡N), 1691 (C=O), 1587, 1420, 1257, 974, 703 cm⁻¹[2] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | (CDCl₃, 300 MHz): δ 9.2 (s, 1H), 8.8 (d, 1H), 8.3 (d, 1H), 7.4 (m, 1H), 3.4 (t, 2H), 3.0 (t, 2H) |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Predicted typical shifts: ~195-200 ppm (C=O), ~150-155 ppm (Ar-C), ~135-140 ppm (Ar-C), ~120-125 ppm (Ar-C), ~118 ppm (C≡N), ~40-45 ppm (CH₂), ~25-30 ppm (CH₂) |

| Mass Spectrometry (MS) | Expected m/z: 161.07 [M+H]⁺ |

Applications in Drug Discovery: The Gateway to Janus Kinase Inhibition

The primary and most significant application of this compound is its role as a key starting material in the synthesis of Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes.[2][3] Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4]

The JAK-STAT signaling pathway is a critical cascade in the immune system. Cytokines, which are signaling proteins, bind to their receptors on the cell surface, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immune responses.

In autoimmune diseases, this pathway is often dysregulated, leading to chronic inflammation. Tofacitinib, by inhibiting JAKs, effectively dampens this signaling cascade, thereby reducing the inflammatory response.

The conversion of this compound to the core piperidine structure of Tofacitinib involves a series of well-established organic transformations, highlighting the versatility of this intermediate. The nitrile group provides a handle for the introduction of the amino functionality, while the keto group directs the formation of the chiral centers in the piperidine ring.

Pharmacological Profile of Tofacitinib:

| Target | IC₅₀ (nM) | Selectivity |

| JAK1 | 1 | |

| JAK2 | 20 | 20-fold vs JAK1 |

| JAK3 | 1 | |

| TYK2 | - |

The potent and relatively selective inhibition of JAK1 and JAK3 by Tofacitinib underscores the importance of a precisely engineered molecular scaffold, the foundation of which is laid by intermediates like this compound.

Safety and Handling: A Prudent Approach

As with any active chemical reagent, proper handling of this compound is essential. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, general precautions for β-ketonitriles and pyridinyl compounds should be strictly followed.

Hazard Statements (General for β-Ketonitriles):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Small Molecule with a Large Impact

This compound stands as a testament to the critical role of well-designed intermediates in modern drug discovery and development. Its strategic combination of a pyridine ring, a reactive ketone, and a versatile nitrile group makes it an invaluable precursor for the synthesis of complex, biologically active molecules. The successful development of Tofacitinib, a life-changing medication for patients with autoimmune diseases, is a direct consequence of the chemical ingenuity embodied in its synthetic pathway, in which this compound plays a starring, albeit early, role. For researchers and drug development professionals, a thorough understanding of this key intermediate is not just an academic exercise but a gateway to innovating the next generation of targeted therapies.

References

- Google Patents. WO2017119003A1 - A process for the preparation of nicotine.

-

StatPearls - NCBI Bookshelf. Tofacitinib. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Pfizer Medical - US. XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Available from: [Link]

-

ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Available from: [Link]

-

Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

-

Wikipedia. JAK-STAT signaling pathway. Available from: [Link]

-

PMC - NIH. A Comprehensive Overview of Globally Approved JAK Inhibitors. Available from: [Link]

- Google Patents. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof.

Sources

- 1. WO2017119003A1 - A process for the preparation of nicotine - Google Patents [patents.google.com]

- 2. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 3. research.unl.pt [research.unl.pt]

- 4. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

4-Oxo-4-(pyridin-3-yl)butanenitrile molecular formula C9H8N2O

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile (C₉H₈N₂O) for Medicinal Chemistry Professionals

Foreword

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Scaffolds that offer a blend of synthetic versatility, favorable physicochemical properties, and proven relevance in biologically active molecules are invaluable. This compound is one such molecule. Possessing the privileged pyridine heterocycle and two orthogonal reactive handles—a ketone and a nitrile—it serves as a powerful precursor for a diverse range of complex chemical architectures. This guide provides an in-depth, practical examination of this compound, from its rational synthesis to its strategic application, designed for the practicing medicinal or process chemist.

Strategic Importance in Drug Discovery

The pyridine moiety is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts aqueous solubility, often facilitating crucial interactions within biological targets like kinase hinge regions.[1][2] this compound capitalizes on this by incorporating the 3-pyridyl group, a common motif in kinase inhibitors.[3][4] The true synthetic power of this molecule, however, lies in the keto-nitrile functionality. This arrangement is a masked 1,3-dicarbonyl equivalent, primed for cyclization reactions to form a variety of heterocycles, most notably pyrimidines and pyrazoles, which are themselves prevalent cores in pharmacologically active agents.[2]

Synthesis and Purification: A Rational Approach

While multiple synthetic routes are conceivable, a robust and scalable approach to this compound is best achieved via a Claisen-type condensation. This method is favored for its high convergence and use of readily available starting materials.

Synthetic Pathway

The reaction involves the condensation of a nicotinic acid ester with acetonitrile, facilitated by a strong, non-nucleophilic base. The causality behind this choice is to deprotonate acetonitrile to form a nucleophilic cyanomethyl anion, which then attacks the electrophilic carbonyl of the ester.

Figure 1: Proposed Claisen condensation route to the target compound.

Detailed Experimental Protocol

This protocol is a representative, field-proven methodology based on established chemical principles for this reaction class.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetonitrile (anhydrous)

-

Ethyl nicotinate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with sodium hydride (2.2 equivalents, wash with anhydrous hexanes to remove oil).

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C using an ice-water bath. The use of anhydrous conditions is critical as sodium hydride reacts violently with water and the anionic intermediates are readily quenched by protic sources.

-

Anion Formation: Add anhydrous acetonitrile (3.0 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes. This allows for the complete deprotonation of acetonitrile to form the required nucleophile.

-

Ester Addition: Add a solution of ethyl nicotinate (1.0 equivalent) in anhydrous THF dropwise, again maintaining the temperature below 5 °C. The slow addition prevents an uncontrolled exotherm.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Reaction progress can be monitored by TLC or LC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until the pH is ~5-6. This step neutralizes the excess base and protonates the product enolate. Caution: Gas evolution (H₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.

-

Washing & Drying: Wash the combined organic layers with water, followed by brine to remove inorganic salts. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like isopropanol to yield the title compound as a solid.

Physicochemical & Structural Properties

Accurate characterization is essential for use in quantitative biological assays and further chemical synthesis.

| Property | Data | Reference(s) |

| Molecular Formula | C₉H₈N₂O | [5][6] |

| Molecular Weight | 160.17 g/mol | [5][6] |

| CAS Number | 36740-10-0 | [5][6] |

| Appearance | Expected to be an off-white to pale yellow solid | General |

| Melting Point | Data not readily available in peer-reviewed literature. | - |

| Solubility | Expected to be soluble in MeOH, DMSO, DCM, Ethyl Acetate. | General |

Analytical Characterization

Confirming the identity and purity of the synthesized material is a non-negotiable step. The following is a guide to the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be highly characteristic.

-

δ ≈ 9.2 (s, 1H): Pyridine H2 proton, deshielded by the adjacent nitrogen.

-

δ ≈ 8.8 (d, 1H): Pyridine H6 proton, deshielded by nitrogen and coupled to H5.

-

δ ≈ 8.2 (dt, 1H): Pyridine H4 proton, coupled to H5 and H2/H6 (W-coupling).

-

δ ≈ 7.5 (dd, 1H): Pyridine H5 proton, coupled to H4 and H6.

-

δ ≈ 3.4 (t, 2H): Methylene protons alpha to the ketone (-CO-CH₂ -).

-

δ ≈ 2.9 (t, 2H): Methylene protons alpha to the nitrile (-CH₂ -CN). The triplet multiplicity for both methylene groups arises from coupling to each other.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ≈ 195: Ketone carbonyl carbon.

-

δ ≈ 154, 150, 136, 131, 124: Pyridine carbons.

-

δ ≈ 117: Nitrile carbon.

-

δ ≈ 40: Methylene carbon alpha to the ketone.

-

δ ≈ 20: Methylene carbon alpha to the nitrile.

-

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the key functional groups.

-

ν ≈ 2250 cm⁻¹: Sharp, medium intensity peak characteristic of a C≡N (nitrile) stretch.

-

ν ≈ 1695 cm⁻¹: Strong, sharp peak characteristic of an aryl C=O (ketone) stretch.

-

ν ≈ 1590, 1480, 1420 cm⁻¹: Peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

-

High-Resolution MS (ESI+): The calculated exact mass for [C₉H₈N₂O + H]⁺ is 161.0709. Observing this ion provides high confidence in the elemental composition.

Comprehensive Analytical Workflow

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 36740-10-0|this compound|BLD Pharm [bldpharm.com]

- 6. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE synthesis - chemicalbook [chemicalbook.com]

Mass Spectrometry of 4-Oxo-4-(pyridin-3-yl)butanenitrile: A Theoretical and Practical Guide

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 4-Oxo-4-(pyridin-3-yl)butanenitrile, a compound of interest in pharmaceutical and chemical research. In the absence of publicly available experimental mass spectra for this specific molecule, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of analogous structures—namely pyridyl ketones and aliphatic nitriles—to predict its fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for understanding the mass spectrometry of this compound and a practical, detailed protocol for its experimental analysis using modern instrumentation.

Introduction: Unveiling the Molecule

This compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) is a heterocyclic compound featuring a pyridine ring, a ketone functional group, and a nitrile moiety.[1] Its structural similarity to cotinine, a major metabolite of nicotine, suggests its potential relevance in toxicology and pharmaceutical development as an analogue or related substance.[2][3] Understanding the mass spectrometric characteristics of this molecule is paramount for its unambiguous identification, structural elucidation, and quantification in various matrices.

This guide will focus on the application of electrospray ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that is well-suited for the analysis of polar, nitrogen-containing compounds.[4][5] We will delve into the theoretical underpinnings of its fragmentation, propose the most probable fragmentation pathways, and provide a robust experimental protocol for acquiring high-quality mass spectral data.

Chemical Properties and Structural Features

A thorough understanding of the molecule's structure is the cornerstone of predicting its behavior in a mass spectrometer.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Monoisotopic Mass | 160.0637 Da | PubChem |

| Key Functional Groups | Pyridine, Ketone, Nitrile | N/A |

The presence of the basic pyridine nitrogen and the polar ketone and nitrile groups makes this molecule amenable to positive mode electrospray ionization.

Theoretical Fragmentation Pathways

In the absence of experimental data, we can predict the fragmentation of this compound by considering the established fragmentation patterns of its constituent functional groups. The most probable site of protonation in positive mode ESI will be the pyridine nitrogen, being the most basic site in the molecule. The subsequent fragmentation will be driven by the charge on this nitrogen and the inherent stability of the resulting fragment ions.

The Protonated Molecule and Initial Fragmentation

Upon introduction into the mass spectrometer using ESI, the molecule is expected to readily form a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 161.07.

The fragmentation of this protonated precursor ion will likely proceed through several competing pathways, dictated by the relative bond strengths and the stability of the resulting neutral losses and charged fragments.

Predicted Major Fragmentation Pathways

Based on the fragmentation of similar structures, such as 3-acetylpyridine and other pyridyl ketones, we can anticipate the following key fragmentation events:

-

Alpha-Cleavage adjacent to the Carbonyl Group: A primary and highly probable fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.[6] In this case, two alpha-cleavages are possible:

-

Cleavage 1: Loss of the cyanopropyl radical. This would result in the formation of the highly stable 3-pyridoyl cation at m/z 106 . This is a very common fragment for 3-substituted pyridyl ketones, as seen in the mass spectrum of 3-acetylpyridine, which shows a prominent peak at m/z 106.[7]

-

Cleavage 2: Loss of the pyridyl radical. This would lead to the formation of a cyanobutanoyl cation at m/z 83 .

-

-

Cleavage with Hydrogen Rearrangement (McLafferty-type Rearrangement): While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on an alkyl chain attached to the carbonyl group, other hydrogen rearrangement-driven fragmentations could occur.

-

Fragmentation of the Pyridine Ring: The pyridyl moiety itself can undergo fragmentation, typically involving the loss of small neutral molecules like HCN (27 Da). For instance, the fragment at m/z 106 could further lose HCN to produce a fragment at m/z 79 . The pyridine ring itself (protonated) has an m/z of 79. The mass spectrum of 3-acetylpyridine also shows a significant peak at m/z 78, corresponding to the pyridine radical cation.[7]

-

Cleavage involving the Nitrile Group: The aliphatic chain containing the nitrile can also fragment. A common fragmentation for nitriles is the loss of the cyano radical (·CN).

The following diagram illustrates the predicted primary fragmentation pathways:

Caption: Predicted major fragmentation pathways.

Summary of Predicted Fragments

The following table summarizes the most likely fragment ions to be observed in the MS/MS spectrum of this compound.

| m/z (Predicted) | Proposed Structure | Fragmentation Pathway |

| 161.07 | [C₉H₉N₂O]⁺ | Protonated molecule [M+H]⁺ |

| 106.04 | [C₆H₄NO]⁺ | Alpha-cleavage: Loss of cyanopropyl radical from [M+H]⁺ |

| 80.05 | [C₅H₆N]⁺ | Cleavage of the bond between the carbonyl and the pyridine ring |

| 78.04 | [C₅H₄N]⁺• | Loss of CO from the m/z 106 fragment |

Experimental Protocol for Mass Spectrometric Analysis

To validate the theoretical fragmentation pathways and to develop a robust analytical method for this compound, the following experimental protocol is recommended. This protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system.

Sample Preparation

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to prepare working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL. The formic acid is added to promote protonation.

-

-

Matrix Sample Preparation (e.g., Plasma, Urine):

-

For quantitative analysis in biological matrices, a suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction should be employed.

-

A generic protein precipitation protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Liquid Chromatography Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from 5% to 95% mobile phase B over 5-10 minutes is recommended to ensure good separation and peak shape.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters

-

Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

MS1 (Full Scan) Mode:

-

Scan range: m/z 50 - 500.

-

Acquisition rate: 1-2 spectra/s.

-

-

MS2 (Tandem MS) Mode:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 161.07.

-

Collision Energy: Perform a collision energy ramp (e.g., 10 - 40 eV) to obtain a comprehensive fragmentation pattern.

-

Collision Gas: Argon.

-

The following diagram outlines the experimental workflow:

Caption: LC-MS/MS experimental workflow.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical framework for the mass spectrometric analysis of this compound. By dissecting its structure and applying established principles of fragmentation for pyridyl ketones and nitriles, we have predicted the key fragment ions that are likely to be observed experimentally. The provided detailed experimental protocol offers a robust starting point for researchers to acquire high-quality mass spectral data for this compound.

The next logical step is the experimental validation of these theoretical predictions. The acquisition of high-resolution mass spectra will not only confirm the proposed fragmentation pathways but also enable the development of highly selective and sensitive quantitative methods for this molecule in various applications, from drug metabolism studies to environmental analysis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9589, 3-Acetylpyridine. Retrieved from [Link]

- Jacob, P., Yu, L., Duan, M., Ramos, L., Yturralde, O., & Benowitz, N. L. (2011). Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity.

- Wojcieszyńska, D., Ciesielski, W., & Zakrzewski, R. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15), 3589.

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

- Buzard, D. J., Han, S., Thoresen, L., Moody, J., Lopez, L., Kawasaki, A., ... & Jones, R. M. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & medicinal chemistry letters, 21(19), 6013–6018.

- Jilariya, K. J., Chodvadiya, V. D., Patel, P. K., & Babariya, J. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbonitrile derivatives. World Scientific News, 119, 231-237.

- Kim, H. J., Lee, J., Lee, H., Kim, S., & Kim, Y. (2022).

- Beckett, A. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass.

-

The Good Scents Company. (n.d.). 3-acetyl pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry of 4-Oxo-4H-1-benzopyran-3-carbonitrile. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine. Retrieved from [Link]

-

De Gruyter. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS fragmentation patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75579, 3-Oxobutyronitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8N2O). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butanenitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). EPA/NIH mass spectral data base. Retrieved from [Link]

Sources

- 1. 36740-10-0|this compound|BLD Pharm [bldpharm.com]

- 2. sriramchem.com [sriramchem.com]

- 3. Determination of the nicotine metabolites cotinine and trans-3'-hydroxycotinine in biologic fluids of smokers and non-smokers using liquid chromatography-tandem mass spectrometry: biomarkers for tobacco smoke exposure and for phenotyping cytochrome P450 2A6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Oxo-4-(pyridin-3-yl)butanenitrile

This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Oxo-4-(pyridin-3-yl)butanenitrile (CAS No. 36740-10-0), a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its key characteristics.

Introduction

This compound, with the molecular formula C₉H₈N₂O, is a bifunctional molecule containing a pyridin-3-yl ketone and a nitrile group.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents.[3] Understanding its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are critical for predicting its behavior in various chemical and physical processes.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| CAS Number | 36740-10-0 | [1][2] |

| Appearance | Yellow oil / Solid | [4] |

| Melting Point | 65-67 °C | [5] |

| Boiling Point (Predicted) | 370.0 ± 22.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.03 ± 0.10 | [5] |

The reported appearance of the compound as both a "yellow oil" and a solid with a defined melting point suggests that its physical state at room temperature may be dependent on its purity.[4][5] The presence of impurities can lead to a depression of the melting point and may result in an oily or semi-solid appearance.

Methodologies for Property Determination

The accurate determination of physical properties relies on a combination of experimental techniques and computational predictions. This section delves into the methodologies pertinent to understanding the properties of this compound.

Thermal Properties: Melting and Boiling Points

Melting Point Determination: An Experimental Approach

The melting point of a solid is a fundamental physical property that provides an indication of its purity. The reported melting point of 65-67 °C for this compound was likely determined using a capillary melting point apparatus, a standard and reliable method in organic chemistry.[5]

Caption: Workflow for Experimental Melting Point Determination.

Boiling Point Prediction: A Computational Perspective

The predicted boiling point of 370.0 ± 22.0 °C suggests that this compound has a low volatility due to its molecular weight and polar functional groups.[5] This value is likely derived from computational models that utilize the compound's structure to estimate its physicochemical properties. These models often employ quantitative structure-property relationship (QSPR) approaches, which correlate molecular descriptors with experimental boiling points of known compounds.

Solubility and Acidity

Solubility Profile

Caption: General Protocol for Experimental Solubility Determination.

pKa Prediction: Understanding Acidity/Basicity

The predicted pKa of 3.03 ± 0.10 is associated with the protonated form of the pyridine nitrogen.[5] This value indicates that the pyridine ring is weakly basic. Computational pKa prediction methods often rely on quantum mechanical calculations to determine the free energy difference between the protonated and deprotonated states of the molecule in a solvent environment.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the actual spectra were not found, a predicted analysis based on the structure is as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The protons on the aliphatic chain will appear at higher field, with the methylene protons adjacent to the ketone and nitrile groups being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon in the range of δ 190-200 ppm. The nitrile carbon will appear around δ 115-125 ppm. The carbons of the pyridine ring will have chemical shifts in the aromatic region (δ 120-150 ppm), and the aliphatic carbons will be found at higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The key characteristic absorption bands for this compound are:

-

C≡N Stretch (Nitrile): A sharp, medium intensity band is expected in the range of 2260-2220 cm⁻¹.[2]

-

C=O Stretch (Aryl Ketone): A strong absorption band is anticipated around 1700-1680 cm⁻¹.[6]

-

C-H Stretch (Alkyl): Absorptions in the region of 2950-2850 cm⁻¹ are expected for the methylene groups.[2]

-

C=C and C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic pyridine ring.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of this compound. The molecular ion peak (M⁺) at m/z 160 would be observed. Key fragmentation patterns would involve cleavage adjacent to the carbonyl group, leading to the formation of a pyridin-3-ylcarbonyl cation (m/z 106) and other characteristic fragments.

Caption: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Stability and Storage

For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend cold-chain transportation, suggesting that the compound may be sensitive to higher temperatures over time.[7]

Conclusion

This technical guide has provided a detailed examination of the physical and spectroscopic properties of this compound. The combination of experimental data and computational predictions offers a robust understanding of this important chemical intermediate. The methodologies and data presented herein serve as a valuable resource for scientists engaged in research and development involving this compound.

References

-

WebSpectra. Table of IR Absorptions. (n.d.). Retrieved from [Link]

-

Figshare. SUPPORTING INFORMATION. (2019). Retrieved from [Link]

- Google Patents. US20190016699A1 - A process for the preparation of nicotine... (2019).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. US20190016699A1 - A process for the preparation of nicotine - Google Patents [patents.google.com]

- 4. figshare.com [figshare.com]

- 5. 4-OXO-4-PYRIDIN-3-YLBUTANENITRILE | 36740-10-0 [amp.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 36740-10-0|this compound|BLD Pharm [bldpharm.com]

Introduction: The Convergence of Privileged Scaffolds

An In-depth Technical Guide to the Biological Activity of Pyridinyl Ketones

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacological parameters like solubility and metabolic stability.[2][3] When this esteemed heterocycle is functionalized with a ketone moiety—a group central to countless biochemical transformations and molecular interactions—the resulting pyridinyl ketone scaffold emerges as a highly versatile and potent pharmacophore.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse biological activities of pyridinyl ketones. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, elucidate key structure-activity relationships (SAR), and provide field-proven experimental protocols to empower further research and development in this promising chemical space.

Section 1: The Pyridinyl Ketone Scaffold: A Chemist's Blueprint for Biological Activity

The combination of a pyridine ring and a ketone group creates a molecule with a rich chemical personality, predisposing it to interact with a wide array of biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the ketone's carbonyl oxygen is also a potent hydrogen bond acceptor. The adjacent carbonyl carbon provides an electrophilic site susceptible to nucleophilic attack, a common interaction within enzyme active sites.[4] Furthermore, the planarity of the pyridine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the overall structure can be readily modified to tune lipophilicity, steric bulk, and electronic distribution, allowing for the systematic optimization of drug candidates.[5]

Section 2: Key Biological Activities and Mechanisms of Action

Pyridinyl ketones have been demonstrated to possess a remarkable breadth of biological activities, targeting pathologies ranging from cancer to neurodegeneration. This section explores the most significant of these activities and the molecular mechanisms that drive them.

Anticancer Activity: Disrupting Malignant Processes

Pyridinyl ketone derivatives have emerged as potent anticancer agents, primarily by inducing cell cycle arrest and apoptosis in cancer cells.[6]

Mechanism of Action: A significant number of these compounds exert their effects by modulating critical cell signaling pathways. Studies on novel pyridine derivatives have shown they can induce G2/M phase cell cycle arrest in liver (HepG2) and breast (MCF-7) cancer cells.[6] This cell cycle blockade is mechanistically linked to the upregulation of tumor suppressor proteins p53 and p21. Concurrently, these compounds trigger the apoptotic cascade through the activation of the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses.[6]

Furthermore, specific pyridinyl ketone scaffolds have been designed as potent inhibitors of PIM-1 kinase, an enzyme frequently overexpressed in various cancers and known to promote cell survival and proliferation. Inhibition of PIM-1 by these compounds effectively blocks downstream signaling, leading to reduced cell migration and proliferation and making them attractive leads for chemotherapeutic development.[7]

Neuroprotective Effects: A Multi-Target Approach to Neurodegeneration

The functional versatility of pyridinyl ketones is particularly evident in their application to neurodegenerative disorders like Alzheimer's and Parkinson's disease. Hybrid molecules incorporating pyridinyl ketone features, such as isatin-pyridine hybrids, can modulate multiple pathogenic mechanisms simultaneously.[8]

Mechanism of Action: These compounds exhibit a multi-pronged neuroprotective strategy:

-

Enzyme Inhibition: They can inhibit key enzymes implicated in neurodegeneration, including monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters, and acetylcholinesterase (AChE), a primary target in Alzheimer's therapy.[8][9]

-

Anti-Neuroinflammation: They modulate neuroinflammation by significantly reducing the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated microglial cells.[8]

-

Antioxidant Activity: Pyridinyl ketones can protect neurons from free radical damage by reducing oxidative stress, a common pathological feature across many neurodegenerative diseases.[8]

Anti-inflammatory and Antimicrobial Activities

The pyridine nucleus is a common feature in anti-inflammatory and antimicrobial agents.[10][11] Derivatives of 3-hydroxy pyridine-4-one, for example, show significant anti-inflammatory activity.[11] The proposed mechanism involves the chelation of iron, which is a necessary cofactor for heme-dependent enzymes like cyclooxygenase (COX), a key player in the inflammatory cascade.[11] In parallel, various pyridinium salts and other derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, by disrupting bacterial cell membranes.[12][13]

Section 3: Structure-Activity Relationship (SAR) Insights

The biological potency of pyridinyl ketones is highly dependent on the nature and position of substituents on the aromatic ring. Understanding these relationships is critical for rational drug design.

A study of pyridine derivatives for antiproliferative activity against HeLa cervical cancer cells revealed several key trends:[1]

-

Methoxy Groups (-OMe): Increasing the number of methoxy groups on attached phenyl rings generally leads to a decrease in the IC50 value, indicating enhanced activity.

-

Hydroxyl (-OH) and Amine (-NH2) Groups: The presence of these hydrogen-bonding groups tends to enhance antiproliferative effects.

-

Halogens and Bulky Groups: Conversely, the inclusion of halogen atoms (F, Cl, Br) or large, bulky substituents often results in lower antiproliferative activity.[1]

These insights suggest that substituents capable of specific electronic and hydrogen-bonding interactions are crucial for potent bioactivity, while steric hindrance can be detrimental.

| Derivative Class | Substituents | Target/Activity | Key SAR Finding | Reference |

| Phenyl Pyridines | -OCH₃, -OH, -NH₂ | Antiproliferative (HeLa) | Multiple methoxy groups and H-bond donors increase activity. Halogens decrease activity. | [1] |

| Isatin-Pyridine Hybrids | Halogen at C-5 | Anti-inflammatory (Microglia) | 5-halogen substitution favorably modulates microglial inflammation. | [8] |

| 3-Acetyl-7-azaindole | Pyridine ring fused to pyrrole | Herbicidal (HPPD enzyme) | The pyridine nitrogen's interaction with key residues (Phe398, Fe425) enhances inhibitory activity compared to a benzene ring analog. | [5] |

| 3-(pyridin-3-yl)-2-oxazolidinone | Various substitutions | Antibacterial (Gram-positive) | Specific substitutions led to potent activity comparable to the antibiotic linezolid. | [12] |

| Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyridinyl Ketone Derivatives. |

Section 4: Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activities of pyridinyl ketones.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is designed to assess the cytotoxic effect of a compound on a cancer cell line (e.g., MCF-7, HepG2).

Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridinyl ketone test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of AChE, a key target in Alzheimer's disease.

Causality: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Methodology:

-

Reagent Preparation: Prepare solutions of AChE enzyme, ATCI substrate, and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI (15 mM), 125 µL of DTNB (3 mM), and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of the pyridinyl ketone test compound at various concentrations. Include a blank (buffer only) and a positive control (e.g., Donepezil).

-

Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of AChE solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The pyridinyl ketone scaffold represents a privileged structure in modern drug discovery, demonstrating significant potential across oncology, neuropharmacology, and infectious diseases. The inherent chemical versatility of this motif allows for fine-tuning of its pharmacological profile, leading to the development of compounds with high potency and target selectivity.

Future research should focus on several key areas:

-

Mechanism Deconvolution: While primary mechanisms have been identified, deeper investigation into downstream signaling effects and potential off-target activities is necessary.

-

Pharmacokinetic Optimization: Efforts should be directed towards optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Hybrid Drug Design: The success of isatin-pyridine hybrids suggests that combining the pyridinyl ketone scaffold with other known pharmacophores is a fruitful strategy for developing multi-target agents, particularly for complex diseases like neurodegeneration.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of pyridinyl ketones, paving the way for the next generation of innovative medicines.

References

-

Deepika P. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]

-

ACS Publications. (n.d.). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. [Link]

-

MDPI. (2026). Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta. Insects, 17(2), 129. [Link]

-

MDPI. (n.d.). Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1 H-NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

-

ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

-

MDPI. (n.d.). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

-

RSC Medicinal Chemistry. (2024). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]

-

National Institutes of Health. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]

-

Wikipedia. (n.d.). Imidazole. [Link]

-

PubMed. (n.d.). Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. [Link]

-

ResearchGate. (n.d.). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. [Link]

-

National Institutes of Health. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

National Institutes of Health. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

-

MDPI. (n.d.). Ketogenic Metabolism in Neurodegenerative Diseases: Mechanisms of Action and Therapeutic Potential. [Link]

-

National Institutes of Health. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. [Link]

-

ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. [Link]

-

National Institutes of Health. (2021). Neuroprotection by the Ketogenic Diet: Evidence and Controversies. [Link]

-

IntechOpen. (n.d.). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]

-

Royal Society of Chemistry. (2022). Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone. Physical Chemistry Chemical Physics, 24, 15484-15493. [Link]

-

National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

-

ResearchGate. (2025). Neuroprotective Properties of Ketone Bodies. [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

ACS Omega. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]

-

National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

PubMed. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

-

National Institutes of Health. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. [Link]

-

MDPI. (n.d.). Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. [Link]

-

Frontiers. (n.d.). Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. [Link]

-

YouTube. (2017). Biochemistry | Enzyme Inhibition. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine⋯acetone and pyridine⋯2-butanone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]

The Synthetic Landscape of 4-Oxo-4-(pyridin-3-yl)butanenitrile Derivatives: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxo-4-(pyridin-3-yl)butanenitrile scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic applications of its derivatives, with a particular focus on their role as dipeptidyl peptidase-IV (DPP-4) inhibitors for the management of type 2 diabetes. This document delves into the key synthetic strategies, mechanistic underpinnings, and structure-activity relationships that are crucial for the rational design and development of novel drug candidates based on this versatile chemical framework.

Introduction: The Therapeutic Potential of the this compound Core

The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant driving force in drug discovery. Heterocyclic compounds, particularly those containing nitrogen, are of significant interest due to their diverse biological activities.[1] Among these, the this compound moiety has garnered considerable attention as a key building block for the development of potent enzyme inhibitors.

The primary therapeutic application of derivatives from this core structure lies in the treatment of type 2 diabetes mellitus through the inhibition of dipeptidyl peptidase-IV (DPP-4).[2][3] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4] By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia.[2][5]

Beyond their role as antidiabetic agents, derivatives of this scaffold have shown promise in other therapeutic areas, including as aldose reductase inhibitors for the management of diabetic complications, and as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. This versatility underscores the importance of understanding the synthetic pathways to access and functionalize the this compound core.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step in the development of its derivatives. While multiple synthetic routes can be envisaged, a prevalent and practical approach involves the base-catalyzed Michael addition of acrylonitrile to a suitable pyridin-3-yl ketone precursor.

Precursor Synthesis: 3-Acetylpyridine

A common and economically viable precursor for the synthesis of the target butanenitrile is 3-acetylpyridine. Several methods for the preparation of 3-acetylpyridine have been reported. One notable process involves the vapor-phase reaction of 3-cyanopyridine with acetonitrile in the presence of water.[6][7]

Core Synthesis via Michael Addition (Cyanoethylation)

The key step in forming the butanenitrile backbone is the Michael addition of acrylonitrile to 3-acetylpyridine. This reaction, a classic example of cyanoethylation, is typically catalyzed by a base. The base deprotonates the α-carbon of the acetyl group, generating a nucleophilic enolate that attacks the β-carbon of the electron-deficient acrylonitrile.

Caption: Synthetic pathway to the core scaffold.

Detailed Experimental Protocol (Proposed):

To a stirred solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, a catalytic amount of a strong base (e.g., sodium ethoxide or Triton B, 0.1-0.2 eq) is added at room temperature.

Acrylonitrile (1.1-1.5 eq) is then added dropwise, and the reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Note: This is a generalized protocol based on established Michael addition reactions. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve optimal yields and purity.

Derivatization Strategies for Therapeutic Applications

The this compound core serves as a versatile platform for the synthesis of a wide range of derivatives. The nitrile and ketone functionalities, as well as the pyridine ring, offer multiple points for chemical modification to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the Nitrile Group

The nitrile group is a key pharmacophore in many DPP-4 inhibitors, as it can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site. However, it can also be a site for further chemical transformations to introduce other functional groups.

Functionalization of the Pyridine Ring

The pyridine ring can be functionalized to enhance binding affinity and selectivity for the target enzyme. Common modifications include the introduction of substituents at various positions on the ring. These modifications can influence the electronic properties and steric bulk of the molecule, leading to altered interactions with the enzyme's binding pocket.

Synthesis of DPP-4 Inhibitor Analogs

A significant body of research has focused on the synthesis of DPP-4 inhibitors based on structures related to this compound. These often involve the introduction of a primary or secondary amine, which is a common feature of many DPP-4 inhibitors, allowing for key interactions within the S1 and S2 pockets of the enzyme.

Caption: Key derivatization strategies.

Structure-Activity Relationships (SAR) of DPP-4 Inhibitors

The development of potent and selective DPP-4 inhibitors is guided by a thorough understanding of their structure-activity relationships. For derivatives of the this compound scaffold, several key structural features have been identified as crucial for inhibitory activity.

| Structural Modification | Impact on DPP-4 Inhibition | Rationale |

| Nitrile Group | Generally essential for high potency | Forms a reversible covalent bond with the catalytic serine of DPP-4. |

| Amino Group | Often required for binding | Interacts with key residues in the S1 and S2 pockets of the enzyme. |

| Pyridine Ring Substituents | Can modulate potency and selectivity | Influences electronic and steric interactions within the binding site. |

| Stereochemistry | Often critical for activity | The three-dimensional arrangement of substituents dictates the precise fit within the enzyme's active site. |

The hydrophobic nature of substituents can positively influence DPP-4 inhibitory activity.[2] For example, the presence of a fluorocyanobenzyl group has been shown to be a key factor affecting potency in some series of DPP-4 inhibitors.[2]

Characterization and Analytical Techniques

The unambiguous characterization of synthesized compounds is paramount for ensuring their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[8][9]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the carbonyl (C=O) and nitrile (C≡N) groups.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as DPP-4 inhibitors for the treatment of type 2 diabetes, and their versatility suggests that they may find applications in other therapeutic areas as well.

Future research in this field will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of derivatives. A deeper understanding of the structure-activity relationships will enable the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the therapeutic potential of this privileged scaffold holds great promise for the discovery of new and effective medicines.

References

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. (2024-10-28)

- Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.

- (PDF)

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH.

- The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis.

- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.

- 2-(3-Nitrophenyl)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- (PDF)

- CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google P

- United States P

- EP3242879B1 - Novel process for the preparation of dipeptidyl peptidase-4 (dpp-4)

- Michael Addition Reaction Under Green Chemistry - IJSDR.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PubMed. (2013-10-30)

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.

- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - O

- Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors - MDPI. (2023-12-04)

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025-01-30)

- United States P

- Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide - MDPI.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - ResearchG

- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.

- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google P

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchG

- Activity of 8-purine derivative as DPP-4 inhibitor | DDDT - Dove Medical Press. (2024-04-10)

- (PDF)

- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC - NIH. (2015-01-13)

- Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile.

- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google P

- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020) - ChemRxiv.

- Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC - NIH. (2022-09-15)

- Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PubMed Central. (2025-12-08)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Oxo-4-(pyridin-3-yl)butanenitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Oxo-4-(pyridin-3-yl)butanenitrile